molecular formula C14H11Cl2NO2 B2632090 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide CAS No. 69838-53-5

2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide

Cat. No. B2632090
CAS RN: 69838-53-5
M. Wt: 296.15
InChI Key: DSNDUFLFXBQMBG-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It forms a six-membered ring and enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .


Synthesis Analysis

The synthesis of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” involves several steps. The methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane by 28.87 (5)° . The compound has been used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” is characterized by an intramolecular N—H⋯O hydrogen bond that forms a six-membered ring. This bond enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .


Chemical Reactions Analysis

The chemical reactions of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” are characterized by weak C—H⋯O and C—H⋯Cl interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” include a density of 1.4±0.1 g/cm3, a boiling point of 465.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory activity , suggesting that the compound may target enzymes or receptors involved in inflammation.

Mode of Action

Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the synthesis of inflammatory mediators or block their receptors, thereby reducing inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDUFLFXBQMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide

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